molecular formula C14H10F3NO2 B3269738 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid CAS No. 51582-75-3

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid

Cat. No. B3269738
CAS RN: 51582-75-3
M. Wt: 281.23 g/mol
InChI Key: GVCRVCYXICCEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

  • Hydrolysis : PTBA’s stability in water is essential for its pharmaceutical use. Researchers have studied its susceptibility to hydrolysis, especially at physiological pH .

Scientific Research Applications

Mass Spectrometry Studies

2-(Phenylamino)benzoic acid has been studied for its behavior under mass spectrometry. In one study, the mass spectrum of 2-(phenylamino)benzoic acid showed a base peak at m/z 195, formed by the expulsion of H2O from the molecular ion. A mechanism involving COOH and NH functions followed by cyclization leading to the molecular ion of acridone is proposed. This study provides insights into the ortho effects in organic molecules on electron impact (Ramana & Srinivas, 1984).

Synthesis Methods

The compound has been the subject of research for developing efficient synthesis methods. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids starting from 2-fluorobenzoic acids and anilines has been developed. This research discusses various experimental conditions and factors influencing the reaction outcome (Chen et al., 2002).

Chemical Reactions and Rearrangements

Studies have also focused on the chemical reactions and rearrangements involving 2-(phenylamino)benzoic acid. For example, research on double rearrangement reactions involving 2-cyano-3-methylthio-3(phenylamino)acrylamide and benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester led to the formation of complex products (Yokoyama, Hatanaka, & Sakamoto, 1985).

Photophysics and Charge Transfer

The compound's role in intramolecular charge transfer and photophysics has been studied. One such study synthesized 4-(N-phenylamino)benzoic acid and recorded its fluorescence spectra, revealing insights into the intramolecular charge transfer character and the speciality of the anilino moiety as an electron donor (Ma, Chen, & Jiang, 2003).

Molecular Structure and Binding Studies

Research has also been conducted on the modification of molecular structures, such as the modification of chloride ion transport in human erythrocyte ghost membranes by photoaffinity labeling reagents based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (Branchini et al., 1995).

Crystal Structure and Luminescence

The influence of crystal structure on the luminescence of derivatives of aminobenzoic acid, including 2-(phenylamino)-benzoic acid, has been studied. This research showed how the crystalline state of these compounds affects their luminescence properties, with implications for understanding the aggregation-induced luminescence (Nosova et al., 2014).

properties

IUPAC Name

2-anilino-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-6-7-12(11(8-9)13(19)20)18-10-4-2-1-3-5-10/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCRVCYXICCEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.